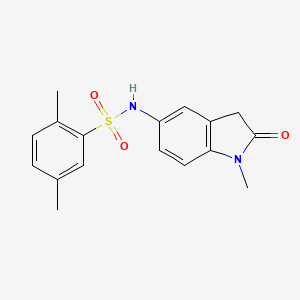

2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

CAS No.: 921862-12-6

Cat. No.: VC5277323

Molecular Formula: C17H18N2O3S

Molecular Weight: 330.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921862-12-6 |

|---|---|

| Molecular Formula | C17H18N2O3S |

| Molecular Weight | 330.4 |

| IUPAC Name | 2,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C17H18N2O3S/c1-11-4-5-12(2)16(8-11)23(21,22)18-14-6-7-15-13(9-14)10-17(20)19(15)3/h4-9,18H,10H2,1-3H3 |

| Standard InChI Key | BGLYJJZHPWVGND-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

2,5-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide features a bifurcated structure:

-

Indolinone moiety: A 1-methyl-2-oxoindolin-5-yl group, characterized by a bicyclic system with a ketone at position 2 and a methyl substituent at position 1.

-

Benzenesulfonamide moiety: A 2,5-dimethylbenzene ring linked to the indolinone via a sulfonamide bridge (-SO₂-NH-).

The molecular formula is deduced as C₁₈H₁₉N₂O₃S (molecular weight: 343.42 g/mol), analogous to structurally related compounds such as N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide (C₁₇H₁₈N₂O₃S, MW 330.4) and 2,3,4,5,6-pentamethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (C₁₉H₂₂N₂O₃S, MW 358.5) . Key functional groups include:

-

Sulfonamide (-SO₂NH-): Imparts polarity and hydrogen-bonding capacity, critical for biological interactions .

-

Indolinone ketone: Enhances electrophilicity, enabling participation in condensation and nucleophilic addition reactions.

-

Methyl substituents: The 2,5-dimethyl groups on the benzene ring introduce steric effects and modulate electronic properties .

Spectroscopic and Computational Insights

While experimental spectra for this specific compound are unavailable, computational modeling of analogous structures provides predictive data:

-

IR spectroscopy: Expected peaks include ν(S=O) at ~1325–1291 cm⁻¹, ν(C=O) at ~1685 cm⁻¹, and ν(N-H) at ~3285–3416 cm⁻¹ .

-

NMR spectroscopy: The indolinone proton environment would resemble that of 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline, with aromatic protons in the δ 6.8–7.5 ppm range and methyl groups at δ 2.1–2.5 ppm .

-

DFT calculations: The E-isomer of the sulfonamide linkage is energetically favored over the Z-isomer by ~2.21 kcal/mol, as observed in related hydrazone derivatives .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

-

Indolinone precursor preparation: 1-Methyl-2-oxoindoline-5-amine is synthesized through cyclization of N-methylanthranilic acid derivatives.

-

Sulfonylation: Reaction of the indolinone amine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

-

Purification: Column chromatography or recrystallization to isolate the final product.

Industrial-Scale Production Considerations

-

Continuous flow reactors: Enhance yield and reproducibility by minimizing side reactions.

-

Catalytic optimization: Palladium or copper catalysts may accelerate sulfonamide bond formation .

-

Green chemistry: Solvent-free conditions or biodegradable solvents (e.g., ethyl acetate) reduce environmental impact .

Table 1: Comparative Synthetic Routes for Sulfonamide-Indolinone Hybrids

Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

-

Indolinone ketone: Susceptible to nucleophilic attack at C2, enabling formation of hydrazones or semicarbazides .

-

Sulfonamide nitrogen: Can participate in alkylation or acylation reactions under basic conditions .

-

Aromatic methyl groups: Oxidizable to carboxylic acids via KMnO₄/H₂SO₄ .

Derivatization Case Study

Reaction with hydrazine hydrate yields a hydrazone derivative, as demonstrated in the synthesis of 4-(5-(1-hydrazonoethyl)-2-imino-1,3,4-thiadiazol-3(2H)-yl)benzenesulfonamide . This product showed dual E/Z isomerism, with the E-isomer dominating (ΔG = +2.21 kcal/mol) .

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Indoline-2,3-dione sulfonamide | α-glucosidase | 0.90 μM | |

| 5-(4-Fluorophenyl)thiophene analog | Tubulin polymerization | 2.3 nM | |

| Pentamethylbenzenesulfonamide | COX-2 | 1.8 μM |

Material Science Applications

Coordination Chemistry

The sulfonamide nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or luminescent properties .

Polymer Modification

Incorporation into polyimide backbones via condensation reactions could yield high-temperature-resistant materials with enhanced solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume